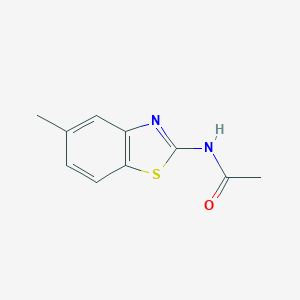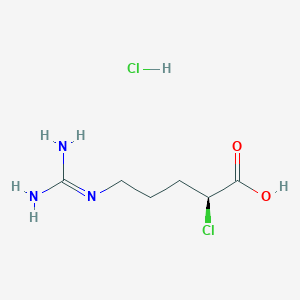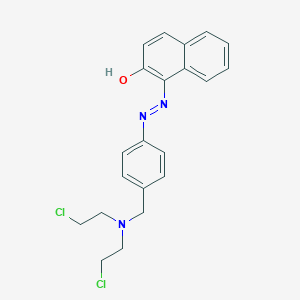
1-((p-((Bis(2-chloroethyl)amino)methyl)phenyl)azo)-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((p-((Bis(2-chloroethyl)amino)methyl)phenyl)azo)-2-naphthol, commonly known as MTT, is a yellow-colored compound that is widely used in scientific research. It is a water-soluble tetrazolium salt that is reduced by living cells to form a purple-colored formazan product. This reaction is used to measure cell viability, proliferation, and cytotoxicity.
Wissenschaftliche Forschungsanwendungen
MTT is widely used in scientific research to measure cell viability, proliferation, and cytotoxicity. It is used in assays such as the MTT assay, which is commonly used to evaluate the effectiveness of anticancer drugs. MTT is also used in assays to evaluate the toxicity of chemicals and environmental pollutants.
Wirkmechanismus
The reduction of MTT to formazan is carried out by mitochondrial dehydrogenases in living cells. The formazan product is insoluble in water and accumulates in the cytoplasm of cells. The amount of formazan produced is directly proportional to the number of viable cells present in the sample.
Biochemical and Physiological Effects:
MTT is not known to have any significant biochemical or physiological effects on living cells. However, the reduction of MTT to formazan can interfere with some enzymatic assays, leading to false-positive results.
Vorteile Und Einschränkungen Für Laborexperimente
MTT has several advantages over other viability assays, including its low cost, ease of use, and high sensitivity. However, MTT assays have some limitations, including their inability to distinguish between living and dead cells and their susceptibility to interference from some compounds.
Zukünftige Richtungen
There are several future directions for the use of MTT in scientific research. One direction is the development of new assays that use MTT to measure other cellular processes, such as apoptosis and autophagy. Another direction is the development of new MTT derivatives that have improved properties, such as increased sensitivity or reduced interference from other compounds.
In conclusion, MTT is a widely used compound in scientific research for measuring cell viability, proliferation, and cytotoxicity. Its low cost, ease of use, and high sensitivity make it a popular choice for researchers. However, MTT assays have some limitations, and there is a need for further research to develop new assays and derivatives that overcome these limitations.
Synthesemethoden
MTT can be synthesized by the reaction of 2-naphthol with p-dimethylaminobenzaldehyde followed by the addition of bis(2-chloroethyl)amine hydrochloride. The resulting product is then treated with sodium nitrite and hydrochloric acid to form the azo compound.
Eigenschaften
CAS-Nummer |
102280-36-4 |
|---|---|
Molekularformel |
C21H21Cl2N3O |
Molekulargewicht |
402.3 g/mol |
IUPAC-Name |
1-[[4-[bis(2-chloroethyl)aminomethyl]phenyl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C21H21Cl2N3O/c22-11-13-26(14-12-23)15-16-5-8-18(9-6-16)24-25-21-19-4-2-1-3-17(19)7-10-20(21)27/h1-10,27H,11-15H2 |
InChI-Schlüssel |
GAIDBFJFGHQJLN-DAFNUICNSA-N |
Isomerische SMILES |
C1=CC=C\2C(=C1)C=CC(=O)/C2=N\NC3=CC=C(C=C3)CN(CCCl)CCCl |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)CN(CCCl)CCCl)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)CN(CCCl)CCCl)O |
Synonyme |
1-(4-Bis(beta-chloroethyl)aminomethylphenylazo)-2-naphthol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



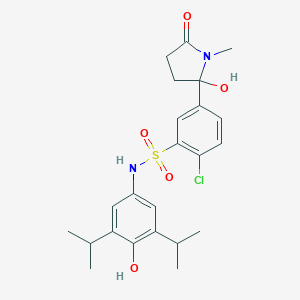

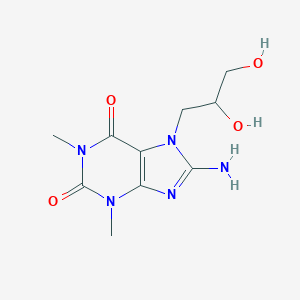
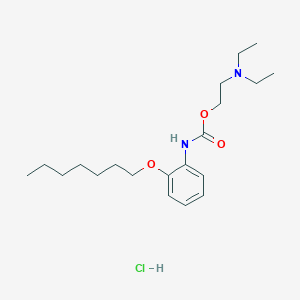
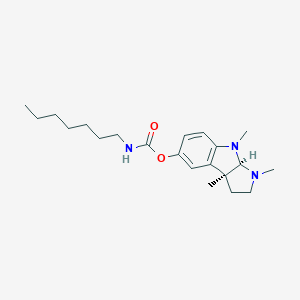
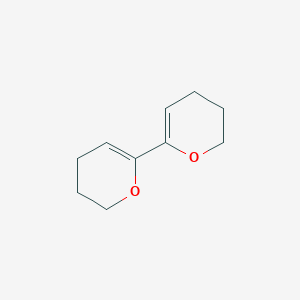

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3'-methyl-2'-(phenylamino)-](/img/structure/B24521.png)
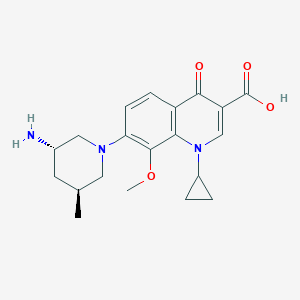
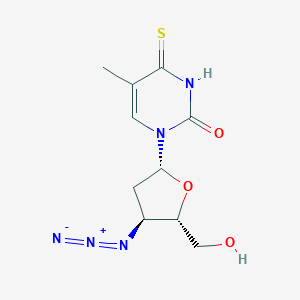
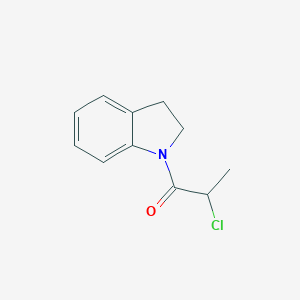
![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)
